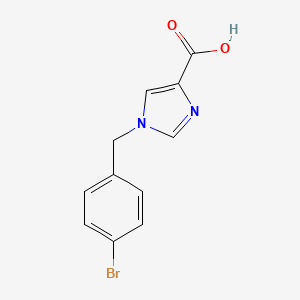

1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNHMCUTAMWHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701193067 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-[(4-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439900-42-1 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-[(4-bromophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-[(4-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic Acid Crystal Structure Analysis

[1]

Part 1: Executive Summary & Chemical Context[1]

The structural analysis of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid represents a critical checkpoint in the development of imidazole-based pharmacophores.[1] This scaffold serves as a vital intermediate in the synthesis of angiotensin II receptor antagonists and enzyme inhibitors (e.g., CYP11B2).

Understanding its solid-state behavior is not merely academic; it dictates solubility, bioavailability, and stability profiles in formulation.[1] This guide provides a comprehensive workflow for the synthesis, crystallization, and structural elucidation of this compound, emphasizing the causal relationship between molecular conformation and supramolecular assembly.

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name: 1-[(4-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid

-

Molecular Formula: C₁₁H₉BrN₂O₂

-

Key Structural Features:

-

Imidazole Core: Acts as a hydrogen bond acceptor/donor; subject to tautomeric equilibrium (fixed by N1-substitution).

-

Carboxylic Acid: Primary supramolecular "sticky end" for dimer or catemer formation.[1]

-

4-Bromobenzyl Moiety: Provides steric bulk, lipophilicity, and potential for halogen bonding (

).

-

Part 2: Experimental Methodology

Synthesis Protocol

To obtain high-purity crystals, we must first ensure a regiospecific synthesis that avoids the formation of the 1,5-isomer.

Reaction Scheme:

-

Starting Material: Ethyl 1H-imidazole-4-carboxylate.[1][2][3]

-

Alkylation: Reaction with 4-bromobenzyl bromide using

in DMF ensures N1-alkylation.[1] -

Hydrolysis: Base-catalyzed hydrolysis (LiOH/THF/

) yields the free acid.[1]

Figure 1: Regioselective synthesis workflow targeting the 1,4-isomer.

Crystallization Strategy

The zwitterionic potential of imidazole carboxylic acids often leads to high lattice energy and low solubility.[1] A multi-method approach is required.

| Method | Solvent System | Conditions | Target Outcome |

| Slow Evaporation | Ambient Temp, 5-7 days | Block-like crystals suitable for XRD. | |

| Vapor Diffusion | DMSO (solvent) / Acetone (antisolvent) | Closed chamber, 2 weeks | High-quality prisms; minimizes defects. |

| pH Adjustment | 0.1 M HCl | Slow titration with NaOH | Zwitterionic form crystallization. |

Expert Insight: The presence of the bromine atom significantly increases the scattering power of the crystal, making it an excellent candidate for X-ray diffraction even with smaller crystal sizes (

Part 3: Crystallographic Analysis

Data Collection Parameters[1][2][4]

-

Radiation Source: Mo

( -

Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the flexible benzyl linker.

-

Resolution: 0.75 Å or better is required to resolve the H-atom positions on the carboxylic acid/imidazole nitrogen.

Structure Solution & Refinement

-

Space Group Determination: Expect Monoclinic (

) or Triclinic ( -

Phasing: Direct Methods (SHELXT) or Patterson Methods (exploiting the Br heavy atom).[1]

-

Refinement: Anisotropic refinement for non-hydrogen atoms.[1] Hydrogens on heteroatoms (N, O) should be located from difference Fourier maps to confirm the protonation state (Neutral vs. Zwitterionic).

Part 4: Structural Discussion & Supramolecular Architecture

Molecular Conformation

The molecule adopts an "L-shaped" geometry.[1] The critical torsion angle is around the methylene bridge (

-

Planarity: The imidazole and phenyl rings are individually planar but typically twisted relative to each other (dihedral angle

) to minimize steric clash.[1] -

Carboxyl Group: Coplanar with the imidazole ring to maximize resonance (

-conjugation).

Hydrogen Bonding Network (The "Core" Analysis)

In the solid state, imidazole-4-carboxylic acids typically form robust Supramolecular Synthons .

Scenario A: Neutral Form (R-COOH ... N_imid) The carboxylic acid proton acts as a donor to the N3 of a neighboring imidazole ring, forming infinite 1D chains.

-

Interaction:

-

Distance:

Å (Strong)

Scenario B: Zwitterionic Form (R-COO- ... HN+_imid) If the proton migrates to the imidazole (common in aqueous crystallization), the structure is dominated by charge-assisted hydrogen bonds.

-

Interaction:

[4] -

Distance:

Å (Very Strong)

Figure 2: Predicted supramolecular assembly showing the primary hydrogen bond chain and secondary stacking interactions.

Halogen Bonding

The 4-Bromobenzyl group is not passive.[1] The Bromine atom often engages in Type II halogen bonding (

Part 5: Implications for Drug Design (SAR)

The crystal structure reveals the "bioactive conformation" accessible to the molecule.

-

Lipophilic Pocket Fit: The twist of the bromobenzyl group relative to the imidazole mimics the binding vector required for hydrophobic pockets in enzymes like Aldosterone Synthase (CYP11B2) .[1]

-

Solubility Prediction: Strong head-to-tail H-bond chains (Scenario A) correlate with high melting points and lower aqueous solubility.[1] Disrupting this packing (e.g., by salt formation) is a key strategy for formulation.[1]

References

-

Chemical Identity & Basic Properties

-

Synthesis of Imidazole Carboxylates

-

Structural Analogs & Zwitterionic Character

-

Wang, Y., et al. (2011). 1H-Imidazol-3-ium-4-carboxylate. Acta Crystallographica Section E. [Link]

-

-

Halogen Bonding in Crystal Engineering

-

Medicinal Applications (CYP11B2 Inhibitors)

Sources

- 1. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 1-(4-bromophenyl)-1h-imidazole-4-carboxylic acid (C10H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1439900-42-1|1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

Unlocking the Therapeutic Arsenal of Substituted Imidazole Carboxylic Acids: A Guide to Exploring Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in numerous natural products and clinically approved drugs.[1][2] Its unique physicochemical properties—including its ability to act as both a hydrogen bond donor and acceptor, its amphoteric nature, and its capacity for metal ion chelation—make it a "privileged structure" for interacting with a wide array of biological targets.[3][4][5] When functionalized with a carboxylic acid moiety, the resulting scaffold presents a powerful platform for developing novel therapeutics. This guide provides an in-depth exploration of the potential biological activities of substituted imidazole carboxylic acids, offering a strategic framework for their synthesis, screening, and mechanistic evaluation. We will delve into the causality behind experimental choices, present validated protocols, and synthesize data to empower researchers in the quest for new, effective chemical entities.

Chapter 1: The Imidazole Carboxylic Acid Scaffold: A Chemist's Versatile Toolkit

The imidazole nucleus is not merely a passive chemical framework; its inherent properties are central to its biological function. The ring system is aromatic and highly polar, which often enhances the solubility and bioavailability of drug candidates.[1] Its amphoteric character allows it to function as both a weak acid and a weak base, enabling it to participate in various acid-base catalytic processes within enzyme active sites.[5][6]

The addition of a carboxylic acid group provides a crucial, negatively charged interaction point, ideal for forming salt bridges with positively charged residues (like lysine or arginine) in protein binding pockets. This dual-functionality—the versatile imidazole ring and the potent carboxylic acid anchor—is why this scaffold is a recurring theme in the discovery of enzyme inhibitors, receptor modulators, and other bioactive agents.

Synthetic Rationale

The synthesis of substituted imidazole derivatives is well-established, with methods like the Debus-Radziszewski reaction providing a convergent approach to creating diverse libraries of compounds from simple starting materials like glyoxal, aldehydes, and ammonia.[7] This allows for the systematic modification of substituents on the imidazole core, which is the foundational principle of establishing Structure-Activity Relationships (SAR).

Chapter 2: A Strategic Framework for Biological Screening

The approach to identifying the biological activity of a new chemical entity should be systematic and logical. A hierarchical screening cascade ensures that resources are focused on the most promising compounds. The choice of initial assays is critical; it is dictated by the structural alerts within the molecule and the desired therapeutic application. Given the broad potential of the imidazole scaffold, a dual-pronged initial screening strategy targeting cancer and microbial pathogens is a cost-effective and data-rich starting point.

This strategy moves from broad, phenotypic assays (does it kill cells?) to more specific, target-based or mechanistic assays (how does it kill cells?).[8][9] This ensures that "frequent hitters" or compounds with non-specific toxicity are eliminated early in the process.[10]

Chapter 3: Investigating Anticancer Potential

Substituted imidazoles are well-documented as potent anticancer agents, acting through diverse mechanisms including the inhibition of crucial signaling kinases (like EGFR and VEGFR), interaction with DNA, and disruption of microtubule dynamics.[11][12][13] The presence of the carboxylic acid group can further enhance this activity by providing an additional interaction point within the target protein.

Primary Cytotoxicity Screening

The first step is to determine a compound's general toxicity against cancer cells. The MTT or MTS assay is a reliable, colorimetric-based method that is widely used for this purpose.[14][15] It provides a quantitative measure of cell viability, allowing for the calculation of the IC50 (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound ID | Substitution Pattern | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HT29 (Colon) IC50 (µM) |

| IMC-001 | 2-phenyl, 4-carboxylic | 5.2 | 8.1 | 7.5 |

| IMC-002 | 2-(4-chlorophenyl) | 1.8 | 2.5 | 2.1 |

| IMC-003 | 2-(4-methoxyphenyl) | 15.7 | 22.4 | 18.9 |

| Doxorubicin | Reference Drug | 0.9 | 1.2 | 1.1 |

| This table contains representative, non-factual data for illustrative purposes. |

Causality: The data in the table illustrates a basic SAR. The addition of an electron-withdrawing group (chloro) in IMC-002 appears to enhance potency compared to the unsubstituted phenyl ring in IMC-001. Conversely, the electron-donating methoxy group in IMC-003 reduces potency. This initial data guides the next round of chemical synthesis to explore this electronic effect further.

Experimental Protocol 1: MTT Cell Viability Assay

This protocol is a self-validating system for assessing the preliminary anticancer activity of synthetic derivatives.[14][15]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[16]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.

Elucidating the Mechanism of Cell Death

A low IC50 value indicates potency but does not explain the mechanism. A critical next step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis. Compounds that induce apoptosis are generally preferred as they are less likely to cause inflammation.[17] This can be achieved through techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[16]

Chapter 4: The Antimicrobial Spectrum

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Imidazole derivatives, including famous drugs like metronidazole, have a long history in this field.[18] Their mechanisms of action can include disrupting microbial cell wall synthesis, inhibiting protein or nucleic acid synthesis, or interfering with metabolic pathways.[19][20]

Determining Antimicrobial Potency

The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a robust and widely used technique for determining MIC values.[21]

| Compound ID | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| IMC-004 | 8 | 32 | 16 |

| IMC-005 | 4 | 16 | 8 |

| IMC-006 | > 64 | > 64 | > 64 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 4 |

| This table contains representative, non-factual data for illustrative purposes. |

Experimental Protocol 2: Broth Microdilution for MIC Determination

This protocol provides a self-validating system for quantifying antimicrobial efficacy.[22]

-

Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth, typically ranging from 128 µg/mL to 0.25 µg/mL over 10 wells.

-

Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final cell concentration to ~2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Chapter 5: Exploring Anti-inflammatory and Other Bioactivities

The therapeutic potential of imidazole carboxylic acids extends beyond anticancer and antimicrobial applications. Many derivatives have shown significant anti-inflammatory, analgesic, and specific enzyme-inhibitory activities.[7][23] For instance, their ability to chelate metal ions makes them interesting candidates for inhibiting metalloenzymes, while their structural similarity to histidine makes them probes for various enzyme active sites.[24]

In Vitro Anti-inflammatory Assessment

A common method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[23] Overproduction of NO is a hallmark of chronic inflammation.

References

- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.

- Bishayee, A., & Bhatia, D. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. PubMed.

- Martínez-Poveda, B., et al. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.

- McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online.

- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media.

- Various Authors. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.

- Dixit, R., et al. (2025). Evaluation of the biological activities of imidazole derivatives using guinea pig as experimental models. ResearchGate.

- Various Authors. (n.d.). Imidazoles as potential anticancer agents. PMC - NIH.

- Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC.

- Hamad, A. J., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. PDF.

- Munro, A. W., et al. (1998). Imidazolyl carboxylic acids as mechanistic probes of flavocytochrome P-450 BM3. PubMed.

- Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.

- Various Authors. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.

- Various Authors. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC.

- Various Authors. (2022). Review of pharmacological effects of imidazole derivatives.

- Verma, B. K., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.

- Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.

- Staab, H. A., et al. (1980). Imidazole carboxylic acids and derivatives thereof. Google Patents.

- Various Authors. (2016). A review: Imidazole synthesis and its biological activities.

- Kushwaha, P. M., et al. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.

- Various Authors. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- Yang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed.

- Witty, M. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

- Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research.

- Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening.

- Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

- Various Authors. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.

- Weiss, A., et al. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.

- Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm (RSC Publishing).

- Various Authors. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.

- Life Chemicals. (2023). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.

- Various Authors. (n.d.). Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. Journal of Medicinal Chemistry - ACS Publications.

- Various Authors. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.

- Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

- Various Authors. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed.

- Wikipedia. (n.d.). Imidazole.

- Various Authors. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI.

- Armstrong, A., et al. (2025). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. ResearchGate.

- Various Authors. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals.

- Various Authors. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.

- Various Authors. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications.

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 11. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ro.uow.edu.au [ro.uow.edu.au]

- 16. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 17. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 19. mdpi.com [mdpi.com]

- 20. nano-ntp.com [nano-ntp.com]

- 21. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijpsonline.com [ijpsonline.com]

- 23. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Imidazolyl carboxylic acids as mechanistic probes of flavocytochrome P-450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Silico Bioactivity Profiling of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid

Executive Summary

In the landscape of modern drug discovery, in silico computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] These techniques offer a rapid and cost-effective means to predict the biological activity of chemical compounds, thereby prioritizing resources for the most promising candidates. This guide provides a comprehensive, step-by-step workflow for the in silico bioactivity prediction of a specific molecule, 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid. We will navigate through target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is presented with the underlying scientific rationale, reflecting a field-proven approach to computational drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a practical framework for applying in silico methods to novel chemical entities.

Introduction: The Compound and the Rationale

The Molecule of Interest: 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid

The subject of our investigation is 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid. Its structure features three key pharmacophoric elements:

-

An imidazole ring : A common scaffold in many biologically active compounds, known to participate in key interactions with biological targets, including metal coordination in metalloenzymes.[3][4]

-

A carboxylic acid group : This functional group can act as a hydrogen bond donor and acceptor, often forming critical salt bridges or hydrogen bonds in a protein's active site.

-

A 4-bromobenzyl group : This bulky, hydrophobic moiety can engage in hydrophobic and halogen-bonding interactions, contributing to binding affinity and selectivity.

Given these features, the molecule presents a compelling case for bioactivity investigation.

The Imperative for In Silico Prediction

Before committing to costly and time-consuming laboratory synthesis and testing, in silico analysis allows us to build a robust hypothesis about the compound's potential bioactivity.[5] By simulating its interaction with specific protein targets and predicting its drug-like properties, we can make informed decisions, refine molecular design, and significantly enhance the efficiency of the drug discovery pipeline.[6]

Part I: Target Identification and Validation

The first critical step in predicting bioactivity is to identify a plausible biological target. Without prior experimental data, this is achieved through a combination of literature analysis and structural similarity searches.

Scientific Rationale for Target Selection

The imidazole scaffold is a well-established "heme binder," present in numerous inhibitors of heme-containing enzymes.[3] One such enzyme of high therapeutic interest, particularly in immuno-oncology, is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a key metabolic enzyme that suppresses the immune response in cancer by depleting tryptophan.[3][7] Numerous potent IDO1 inhibitors feature phenylimidazole scaffolds, making it a highly plausible target for our compound.[8][9][10]

Selected Target: Human Indoleamine 2,3-dioxygenase 1 (IDO1). PDB ID for Demonstration: We will use the crystal structure of IDO1 in complex with an inhibitor, for instance, PDB ID: 4PK5 , for our docking studies. This allows for a crucial validation step.

Part II: Molecular Docking Workflow

Molecular docking predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the protein receptor).[6] Our workflow will utilize AutoDock Vina, a widely used and validated open-source docking software.[11]

Sources

- 1. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. GIL [genomatics.net]

Precision Synthesis of N-Arylmethyl-imidazole-4-carboxylic Acids: A Technical Guide

This guide details precision synthesis strategies for N-arylmethyl-imidazole-4-carboxylic acids , a critical scaffold in medicinal chemistry (e.g., Angiotensin II Receptor Blockers like Olmesartan, Candesartan).

Executive Summary: The Regioselectivity Challenge

The synthesis of N-arylmethyl-imidazole-4-carboxylic acids is historically plagued by the N1 vs. N3 regioselectivity problem . The imidazole ring is an ambident nucleophile; direct alkylation of imidazole-4-carboxylates typically yields a mixture of the desired 1,4-isomer (N1-alkylated) and the undesired 1,5-isomer (N3-alkylated), often in a 60:40 to 50:50 ratio.

This guide moves beyond "statistical alkylation" to detail three novel, high-precision methodologies :

-

De Novo Cyclization: Constructing the ring after N-alkylation to guarantee 100% regiocontrol.

-

Directed Alkylation (The "SEM Switch"): Using transient protecting groups to invert electronic bias.

-

Metal-Templated Annulation: Ag(I)-catalyzed [3+2] cycloadditions.

Strategic Analysis: Thermodynamic vs. Kinetic Control

Understanding the failure of direct alkylation is prerequisite to applying novel methods.

-

The Problem: In ethyl imidazole-4-carboxylate, the ester group at C4 withdraws electron density. Upon deprotonation, the negative charge is delocalized.

-

Sterics vs. Electronics:

-

N1 (Distal): Less sterically hindered but electronically deactivated by the ester.

-

N3 (Proximal): More sterically hindered (adjacent to ester) but often the site of initial kinetic coordination.

-

-

Result: Standard alkylation (NaH/DMF) relies on subtle steric differences, rarely achieving >4:1 selectivity.

Method A: The "Sartan" Strategy (Pre-Alkylated Cyclization)

Best for: Industrial Scale-up, 100% Regiocontrol

This method avoids the alkylation of the imidazole ring entirely by establishing the C-N bond before ring closure. It is the gold standard for manufacturing sartans (e.g., Candesartan).

Mechanism & Workflow

The synthesis begins with a diaminobenzoate precursor. The key step is the Orthoester Cyclization .

Experimental Protocol

Target: Ethyl 1-(4-methylbenzyl)-1H-imidazole-4-carboxylate

-

Precursor Preparation: React ethyl 3-amino-2-(((4-methylbenzyl)amino)benzoate (or equivalent acyclic enamine) with triethyl orthoformate.

-

Cyclization:

-

Charge a reactor with the diamine precursor (1.0 equiv) and Triethyl Orthoformate (TEOF) (3.0 equiv).

-

Add catalytic Sulfamic Acid (5 mol%) or Acetic Acid.

-

Heat to 100°C for 4 hours. Distill off ethanol to drive the equilibrium (Le Chatelier’s principle).

-

-

Workup:

Method B: Ag(I)-Catalyzed [3+2] Annulation

Best for: Diversity-Oriented Synthesis, Novel Scaffolds

This novel method uses Isocyanoacetates as the C-N-C fragment, reacting with nitrones or imines.[1] It constructs the imidazole ring with the carboxylate and N-substituent already in place.

Mechanism

The reaction proceeds via a stepwise [3+2] cycloaddition catalyzed by Silver(I), which activates the isocyanide terminal carbon.

Experimental Protocol

Reference: Adapted from Lv et al. and Source 1.2.

-

Reagents: Ethyl isocyanoacetate (1.2 mmol), N-(4-methylbenzyl)nitrone (1.0 mmol).

-

Catalyst System: AgOTf (5 mol%) and KOTf (10 mol%) in Toluene.

-

Reaction:

-

Mix reagents in a sealed tube under N2.

-

Heat to 80°C for 2 hours.

-

The silver coordinates the isocyano carbon, increasing its acidity and electrophilicity, facilitating attack by the nitrone dipole.

-

-

Purification:

-

Filter through a Celite pad (to remove Ag).

-

Concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Yield: 75-85%.

-

Method C: The "SEM-Switch" (Regioselective Alkylation)

Best for: Late-stage functionalization of complex molecules

If you must alkylate a pre-formed imidazole ring, this method guarantees selectivity by using a removable blocking group.

The Logic

-

Protect N1: React imidazole-4-carboxylate with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride). Due to sterics/electronics, the SEM group preferentially protects the N1 position (or the mixture is separated).

-

Wait... that's the wrong isomer?

-

Correction: In 4-substituted imidazoles, the tautomer equilibrium usually places the proton on N1 (distal). However, alkylation often yields the N1 product (1,4-isomer).

-

The Novel Twist: If direct alkylation fails, use Trityl (Trt) protection. Trityl is massive. It will force itself onto the least hindered nitrogen (usually N1).

-

Protocol:

-

Protect N1 with Trityl.

-

Alkylate with highly reactive Methyl Triflate or Benzyl Bromide -> Forces alkylation to N3 (quaternization).

-

Deprotect.[5]

-

-

Alternative (Better for Carboxylates):Mg-Chelation Control . Using MeMgCl acts as a base. The Mg(II) coordinates the N3 nitrogen and the carboxylate carbonyl oxygen (chelation). This blocks N3 and directs the incoming electrophile to N1 .

-

Protocol: Chelation-Controlled Alkylation

Reference: Source 1.12 (Principle of Mg-chelation)

-

Deprotonation: Dissolve ethyl imidazole-4-carboxylate (1.0 equiv) in dry THF. Cool to 0°C.

-

Chelation: Add iPrMgCl (1.1 equiv) dropwise. Stir for 30 min.

-

Mechanistic Note: The Mg atom forms a 5-membered chelate between N3 and the ester Carbonyl. This sterically shields N3.

-

-

Alkylation: Add 4-Methylbenzyl bromide (1.2 equiv). Warm to RT and stir for 12h.

-

Quench: Add saturated NH4Cl.

-

Result: Increases N1:N3 ratio from ~1:1 to >10:1.

Comparative Data Summary

| Metric | Method A: Sartan Cyclization | Method B: Ag(I) Annulation | Method C: Mg-Chelation Alkylation |

| Regioselectivity | 100% (Fixed) | >95% | ~90:10 |

| Step Count | 2-3 (from acyclic) | 1 (Convergent) | 1 (from imidazole) |

| Atom Economy | High | Moderate (Leaving groups) | High |

| Scalability | Kg Scale (Industrial) | g Scale (Catalyst cost) | g to Kg Scale |

| Key Reagent | Orthoester | Isocyanoacetate / AgOTf | Grignard / Benzyl Halide |

References

-

Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry. [Link]

-

Silver-Catalyzed [3+1+1] Annulation of Nitrones with Isocyanoacetates. Chemistry - A European Journal. [Link]

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization. PMC. [Link]

-

N-Alkylation of imidazoles: Regioselectivity studies. University of Otago Archive. [Link]

Sources

Starting materials for 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid synthesis

The following technical guide details the synthesis strategies for 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid , focusing on the critical challenge of regioselectivity.

Executive Summary

The synthesis of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid presents a classic heterocyclic chemistry challenge: regiocontrol . The imidazole ring contains two nitrogen atoms, N1 and N3. When introducing a substituent to a 4-substituted imidazole precursor, a mixture of 1,4- and 1,5-isomers is thermodynamically and kinetically possible.

This guide outlines two distinct synthetic pathways:

-

Route A (Direct Alkylation): Uses commodity starting materials.[1] Economical but requires chromatographic purification to remove the 1,5-isomer.

-

Route B (De Novo Cyclization): Uses specialized precursors to construct the imidazole ring with built-in regioselectivity. High fidelity but higher raw material cost.

Retrosynthetic Analysis

The target molecule can be disconnected at the N1–Benzyl bond (Route A) or dismantled into acyclic precursors (Route B).

Figure 1: Retrosynthetic disconnection showing the two primary logic paths.

Primary Starting Materials Profile

Core Reagents

| Material | CAS No. | Role | Grade Requirement | Handling Notes |

| Ethyl 1H-imidazole-4-carboxylate | 23785-21-9 | Scaffold (Route A) | >98% HPLC | Hygroscopic; store in desiccator. |

| 4-Bromobenzyl bromide | 589-15-1 | Electrophile | >97% | Lachrymator; store cold (2-8°C). |

| Ethyl isocyanoacetate | 2999-46-4 | Scaffold (Route B) | >95% | Stench; handle in fume hood. |

| 4-Bromobenzylamine | 3959-07-7 | Nucleophile (Route B) | >98% | Absorbs CO₂ from air. |

Critical Ancillary Reagents

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Required for Route B to generate the reactive acrylate intermediate.

-

Potassium Carbonate (Anhydrous): The preferred base for Route A. Must be finely milled to ensure consistent kinetics.

-

Lithium Hydroxide (LiOH): Preferred for the final hydrolysis step due to milder conditions compared to NaOH.

Route A: Direct Alkylation (The Industrial Standard)

This route is preferred for scale-up due to the low cost of ethyl imidazole-4-carboxylate. However, it inherently produces a mixture of the desired 1,4-isomer and the undesired 1,5-isomer .

The Regioselectivity Problem

When alkylating 4-substituted imidazoles, the tautomeric equilibrium and steric factors usually lead to a mixture.

-

1,4-Isomer (Target): Benzyl group on N1 (far from ester).

-

1,5-Isomer (Impurity): Benzyl group on N3 (adjacent to ester).

-

Typical Ratio: 60:40 to 70:30 favoring the 1,4-isomer using K₂CO₃ in DMF.

Experimental Protocol

Step 1: Alkylation[2][3][4]

-

Charge: A reaction vessel is charged with Ethyl 1H-imidazole-4-carboxylate (1.0 equiv) and Anhydrous K₂CO₃ (2.0 equiv) in DMF (10 vol).

-

Activation: Stir at 25°C for 30 minutes to facilitate deprotonation.

-

Addition: Add 4-Bromobenzyl bromide (1.1 equiv) dropwise over 20 minutes.

-

Note: Exothermic reaction. Maintain internal temperature <30°C.

-

-

Reaction: Heat to 60°C and stir for 4-6 hours. Monitor by HPLC.

-

Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine.

-

Purification (CRITICAL): The crude oil contains both isomers.

-

Method: Flash Column Chromatography (Silica Gel).[5]

-

Eluent: Hexane/Ethyl Acetate gradient (start 80:20, move to 50:50).

-

Elution Order: The 1,5-isomer (more polar due to steric crowding/dipole) typically elutes after or very close to the 1,4-isomer depending on the stationary phase. Rigorous TLC/HPLC identification is required.

-

Step 2: Hydrolysis

-

Dissolve the purified Ethyl 1-(4-bromobenzyl)-1H-imidazole-4-carboxylate in THF/Water (1:1).

-

Add LiOH·H₂O (2.5 equiv).

-

Stir at RT for 12 hours.

-

Acidify with 1M HCl to pH 3-4. The product precipitates as a white solid.

-

Filter and dry.

Route B: The "Isocyano" Cyclization (High Precision)

This route utilizes the Van Leusen-type chemistry or the Schöllkopf method to construct the imidazole ring after attaching the benzyl group. This ensures 100% regioselectivity for the 1,4-substitution pattern.

Mechanism

The reaction proceeds via the formation of an intermediate isocyanoacrylate which undergoes a [3+2] cycloaddition with the amine.

Figure 2: Route B workflow ensuring regioselective ring construction.

Experimental Protocol

-

Formylation: Reflux Ethyl isocyanoacetate (1.0 equiv) with DMF-DMA (1.1 equiv) in ethanol or neat for 2 hours.

-

Observation: Formation of Ethyl 3-(dimethylamino)-2-isocyanoacrylate.[3] This intermediate can often be used directly without isolation.

-

-

Cyclization: Add 4-Bromobenzylamine (1.0 equiv) to the reaction mixture.

-

Heating: Reflux the mixture in Ethanol/Acetic acid (catalytic) for 4-8 hours.

-

Isolation: Concentrate solvent. The product often crystallizes upon cooling or addition of ether.

-

Result: Exclusive formation of the 1,4-isomer . No chromatographic separation of isomers is needed.

Comparison & Recommendation

| Feature | Route A (Alkylation) | Route B (Cyclization) |

| Material Cost | Low (Commodity chemicals) | Moderate (Isocyanoacetate is pricier) |

| Step Count | 2 Steps (Alkylation, Hydrolysis) | 3 Steps (Activation, Cyclization, Hydrolysis) |

| Regioselectivity | Poor (~60:40 mix) | Excellent (>99:1) |

| Purification | Difficult Chromatography required | Crystallization usually sufficient |

| Scalability | Good, if purification is optimized | Excellent for high-purity needs |

Recommendation: For drug development and medicinal chemistry where purity profile is paramount, Route B is strongly recommended. It avoids the risk of carrying the 1,5-isomer impurity into biological assays. For bulk manufacturing where chromatography is feasible, Route A may be cost-optimized.

References

-

Regioselectivity in Imidazole Alkylation

-

Isocyanoacetate Route (Route B Basis)

- Title: A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxyl

- Source: Journal of Organic Chemistry (PubMed).

-

Link:[Link]

- Commercial Availability & Properties: Title: 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid Product Page. Source: BLD Pharm.

-

General Imidazole Synthesis Strategies

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]

- 7. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Regioselective N-alkylation of imidazoles with alcohols over zeolites - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 13. Imidazole synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Evaluation of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid as a Potential Antifungal Agent

Introduction: The Rationale for Investigating 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health.[1][2] This necessitates the exploration and development of novel antifungal agents with improved efficacy and safety profiles. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily due to their targeted inhibition of fungal cytochrome P450 enzymes, which are critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3]

This document provides a comprehensive guide for the investigation of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid, a novel compound with structural motifs that suggest a strong potential for antifungal activity. The presence of the imidazole core, the 4-bromobenzyl group (a feature found in various biologically active molecules), and the carboxylic acid moiety, provides a unique chemical architecture that warrants thorough investigation. These application notes will guide researchers through the synthesis, in vitro antifungal evaluation, and preliminary safety assessment of this promising candidate.

Hypothesized Mechanism of Action

The primary hypothesized mechanism of action for 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[3] By binding to the heme iron atom in the active site of CYP51, imidazole-based antifungals disrupt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and compromised fungal cell membrane integrity.[4] The 4-bromobenzyl and carboxylic acid substituents are postulated to enhance binding affinity and specificity to the fungal enzyme, potentially leading to increased potency.

Caption: Hypothesized mechanism of action for imidazole-based antifungal agents.

Synthesis Protocol: A General Approach

While a specific, optimized synthesis for 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid is not yet established in the literature, a plausible synthetic route can be derived from established methods for creating similar imidazole derivatives.[5] The following protocol outlines a general two-step approach involving the formation of an ester intermediate followed by hydrolysis.

Part 1: Synthesis of Ethyl 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl 4-imidazolecarboxylate (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (1.5 equivalents) to the solution.

-

Alkylation: Slowly add 4-bromobenzyl bromide (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Part 2: Hydrolysis to 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid

-

Hydrolysis: Dissolve the purified ethyl 1-(4-bromobenzyl)-1H-imidazole-4-carboxylate (1 equivalent) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (excess).

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Acidification: After completion, cool the reaction mixture in an ice bath and acidify to pH 3-4 with 2N hydrochloric acid.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

In Vitro Antifungal Susceptibility Testing

The primary method for evaluating the antifungal efficacy of a novel compound is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) M27-A4 broth microdilution method is a widely accepted standard for yeasts.

Protocol: Broth Microdilution MIC Assay for Yeasts (CLSI M27-A4)

-

Fungal Strains: Utilize a panel of Candida species (e.g., C. albicans, C. glabrata, C. parapsilosis) and Cryptococcus neoformans.

-

Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

-

Inoculum Preparation: Culture the fungal strains on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

-

Incubation: Inoculate the wells with the prepared fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant (≥50%) inhibition of growth compared to the growth control.

Table 1: Representative MIC Data for Novel Imidazole Derivatives against Pathogenic Fungi

| Compound | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | A. niger MIC (µg/mL) |

| Imidazole Derivative 1 | 4 | 8 | 16 |

| Imidazole Derivative 2 | 2 | 4 | 8 |

| Imidazole Derivative 3 | 8 | 16 | >32 |

| Fluconazole (Control) | 1-4 | 4-8 | >64 |

Note: This table presents hypothetical data based on published results for other novel imidazole derivatives to illustrate expected outcomes.[3][4]

Preliminary Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a new antifungal candidate against mammalian cells to determine its therapeutic window.[2] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

-

Cell Lines: Use a human cell line such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells).

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Caption: A generalized workflow for the preclinical evaluation of a novel antifungal agent.

Safety Precautions

Researchers handling 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid and its precursors should adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion and Future Directions

The protocols and application notes presented here provide a robust framework for the initial evaluation of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid as a potential antifungal agent. Promising results from these in vitro studies, specifically low MIC values against a broad range of fungal pathogens and a high IC50 value in mammalian cell lines, would warrant further investigation. Subsequent studies could include more detailed mechanistic analyses, such as ergosterol quantification assays and in vivo efficacy studies in animal models of fungal infection. The unique structural features of this compound hold promise for the development of a new generation of effective antifungal therapies.

References

-

MDPI. (2017, October 19). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Retrieved from [Link]

-

International Journal of Environmental Sciences. (2025, July 7). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. Retrieved from [Link]

-

DESIGN, MOLECULAR MODELLING, AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE DERIVATIVES FOR ENHANCED ANTIFUNGAL ACTIVITY. (2025, May 2). International Journal of Environmental Sciences. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, in vitro antifungal evaluation and docking studies of novel derivatives of imidazoles and benzimidazoles | Request PDF. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]

-

S159 Antifungal Susceptibility Testing. (n.d.). Retrieved from [Link]

-

PMC. (2025, September 2). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Retrieved from [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

AA Blocks. (n.d.). 72459-46-2 | MFCD06421442 | 1-(4-Bromobenzyl)-1H-imidazole. Retrieved from [Link]

-

ResearchGate. (2019, February 3). (PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Retrieved from [Link]

-

MDPI. (2023, December 12). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Retrieved from [Link]

-

PMC. (2021, October 14). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic .... Retrieved from [Link]

-

PubChem. (n.d.). Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080. Retrieved from [Link]

Sources

- 1. theaspd.com [theaspd.com]

- 2. airo.co.in [airo.co.in]

- 3. biolmolchem.com [biolmolchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Evaluation of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic Acid as a Scaffold in Cancer Drug Discovery

Abstract

This guide details the experimental utilization of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid (CAS: 1439900-42-1 / 72459-46-2 analog) in oncology research. While often utilized as a synthetic intermediate, this compound represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD). The imidazole core is a proven pharmacophore for coordinating with metalloenzymes (e.g., Aromatase, CYP450s) and inhibiting tubulin polymerization, while the 4-bromobenzyl moiety provides critical hydrophobic and halogen-bonding interactions. This note provides standardized protocols for solubilization, cytotoxicity profiling, and mechanistic validation in cancer cell lines.

Part 1: Compound Preparation & Quality Control

Rationale: The presence of both a basic imidazole nitrogen and an acidic carboxylic acid group creates a zwitterionic potential that can complicate solubility and cell permeability. Proper handling is critical to prevent precipitation in aqueous media.

Solubility Protocol

-

Challenge: Free carboxylic acids often exhibit poor cell membrane permeability and pH-dependent solubility.

-

Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous (Grade ≥99.9%).

-

Stock Concentration: 50 mM (Recommended).

Step-by-Step Solubilization:

-

Weighing: Accurately weigh 14.0 mg of the compound (MW ≈ 281.1 g/mol ).

-

Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 30 seconds.

-

Note: If the solution remains cloudy, sonicate at 37°C for 5 minutes.

-

-

QC Check: Visually inspect for clarity.

-

Storage: Aliquot into amber vials (avoid freeze-thaw cycles). Store at -20°C.

Stability & Media Compatibility

Before cell treatment, perform a "Crash Test" to ensure the compound does not precipitate in culture media.

-

Dilute 2 µL of Stock (50 mM) into 998 µL of warm culture media (Final: 100 µM).

-

Incubate at 37°C for 2 hours.

-

Inspect under 20x microscopy. Crystals indicate need for lower stock concentration or pH adjustment.

Part 2: In Vitro Cytotoxicity Profiling (MTT Assay)

Rationale: To determine the IC50 (Half-maximal inhibitory concentration) of the scaffold. Imidazole derivatives often show IC50 values in the low micromolar range (1–10 µM) against carcinoma lines (e.g., HeLa, MCF-7).

Experimental Design

-

Cell Lines: HeLa (Cervical), A549 (Lung), MCF-7 (Breast).

-

Controls:

-

Negative: 0.2% DMSO (Vehicle).

-

Positive: Doxorubicin (1 µM) or Staurosporine.

-

Blank: Media only (no cells).

-

Detailed Protocol

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

-

Treatment: Prepare serial dilutions of the compound in media (Range: 100 µM to 0.1 µM).

-

Critical: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.

-

-

Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 150 µL of DMSO to dissolve crystals. Shake on an orbital shaker for 15 mins.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis Template

Normalize data to Vehicle Control (100% Viability).

| Compound Concentration (µM) | Absorbance (570nm) | % Viability | Standard Deviation |

| 100 (High) | 0.15 | 12% | ± 2.1 |

| 10 | 0.45 | 48% | ± 3.5 |

| 1 | 0.88 | 92% | ± 1.8 |

| 0 (Vehicle) | 0.95 | 100% | ± 1.2 |

Interpretation: If IC50 > 50 µM, the free acid may have poor permeability. Consider esterification (prodrug strategy) to improve cellular uptake.

Part 3: Mechanistic Validation (Apoptosis & Target Engagement)

Rationale: Imidazole-4-carboxylic acid derivatives frequently act by:

-

Tubulin Inhibition: Binding to the colchicine site.[1]

-

Metalloprotein Inhibition: The imidazole nitrogen coordinates with the heme iron of enzymes like CYP121 or Aromatase.

-

Apoptosis Induction: Via the intrinsic mitochondrial pathway.

Experimental Workflow (DOT Diagram)

Figure 1: Decision tree for evaluating imidazole-carboxylate scaffolds. If the free acid lacks potency, derivatization to an ester is the standard medicinal chemistry pivot.

Western Blotting Protocol (Apoptosis Markers)

To confirm if the cytotoxicity is due to regulated cell death (apoptosis) vs. necrosis.

-

Lysate Prep: Treat A549 cells with IC50 concentration for 24h. Lyse using RIPA buffer + Protease Inhibitors.

-

Electrophoresis: Load 30 µg protein/lane on 12% SDS-PAGE.

-

Antibodies:

-

Primary: Anti-Cleaved Caspase-3 (Asp175), Anti-PARP.

-

Loading Control: Anti-GAPDH or Beta-Actin.

-

-

Expected Result: Appearance of the 17/19 kDa Cleaved Caspase-3 fragment indicates apoptosis induction.

Part 4: Structure-Activity Relationship (SAR) Context[2]

Expert Insight: The 4-bromobenzyl group is not arbitrary. In protein binding pockets, the bromine atom can participate in Halogen Bonding (X-bond), acting as a Lewis acid interacting with backbone carbonyl oxygen atoms.

SAR Logic Diagram

Figure 2: Pharmacophore decomposition. The bromine atom enhances lipophilicity and binding affinity, while the carboxylic acid dictates solubility and potential prodrug strategies.

References

-

Zhang, L. et al. (2021). "Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks." Archiv der Pharmazie.

- Relevance: Establishes the baseline cytotoxicity of imidazole-4-carboxyl

-

BenchChem. (2025).[2] "Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds."

- Relevance: Provides standardized MTT protocols for this specific chemical class.

-

Kuck, D. et al. (2010). "1-Benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2)." Journal of Medicinal Chemistry.

- Relevance: Validates the "benzyl-imidazole" scaffold for enzyme inhibition and the role of the halogen substituent.

-

PubChem. (2025).[3] "Compound Summary: 1H-Imidazole-4-carboxylic acid."

-

Relevance: Physical properties and pKa data for the parent scaffold.[4]

-

Sources

The Versatile Building Block: 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic Acid in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically successful drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions in enzyme active sites make it a highly versatile component in drug design.[1] When further functionalized, such as in the case of 1-(4-bromobenzyl)-1H-imidazole-4-carboxylic acid , it becomes a powerful building block for creating libraries of compounds with diverse biological activities. The carboxylic acid moiety provides a convenient handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments, while the 4-bromobenzyl group offers a site for further modification via cross-coupling reactions or can itself be a key pharmacophoric feature.[2][3] This document provides a comprehensive guide to the synthesis and application of this valuable intermediate for researchers and professionals in drug discovery and development.

Chemical Profile and Key Properties

A clear understanding of the physicochemical properties of 1-(4-bromobenzyl)-1H-imidazole-4-carboxylic acid is essential for its effective use.

| Property | Value |

| Molecular Formula | C₁₁H₉BrN₂O₂ |

| Molecular Weight | 281.11 g/mol |

| CAS Number | 1439900-42-1 |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), and aqueous base. Limited solubility in non-polar organic solvents and water. |

Synthetic Protocols: A Step-by-Step Guide

The synthesis of 1-(4-bromobenzyl)-1H-imidazole-4-carboxylic acid is typically achieved through a two-step process: N-alkylation of an imidazole-4-carboxylate ester followed by hydrolysis of the ester to the corresponding carboxylic acid.

Workflow for the Synthesis of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic Acid

Sources

Application Note: Aldosterone Synthase (CYP11B2) Inhibition by 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid

[1]

Abstract & Introduction

Aldosterone synthase (CYP11B2) is the terminal enzyme in the mineralocorticoid biosynthetic pathway, catalyzing the conversion of 11-deoxycorticosterone to aldosterone.[1] Dysregulation of this pathway is a primary driver of hypertension, congestive heart failure, and myocardial fibrosis. While Mineralocorticoid Receptor Antagonists (MRAs) like spironolactone are effective, they often induce hyperkalemia and hormonal side effects.[2] Consequently, direct Aldosterone Synthase Inhibitors (ASIs) have emerged as a superior therapeutic strategy.

This Application Note provides a comprehensive protocol for evaluating 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid (CAS: 1439900-42-1) as a candidate ASI. This compound features a classic imidazole pharmacophore capable of coordinating with the heme iron of cytochrome P450 enzymes, coupled with a hydrophobic 4-bromobenzyl moiety designed to probe the enzyme's active site access channel.

Key Challenges Addressed:

-

Selectivity: Distinguishing inhibition of CYP11B2 from the homologous CYP11B1 (11

-hydroxylase), which is essential for cortisol synthesis.[3] -

Assay Fidelity: Establishing a robust in vitro cellular model using NCI-H295R cells.

Mechanism of Action (MOA)

The inhibitory potential of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid relies on Type II binding to the cytochrome P450 active site.

-

Heme Coordination: The unhindered nitrogen (N3) of the imidazole ring acts as a strong Lewis base, coordinating directly with the heme iron (

) of CYP11B2. This displaces the water molecule required for oxygen activation, effectively locking the enzyme in an inactive state. -

Hydrophobic Interaction: The 4-bromobenzyl group occupies the hydrophobic substrate-access channel. The bromine atom may offer specific halogen-bonding capabilities or steric bulk to enhance affinity.

-

Electrostatic Anchoring: The carboxylic acid moiety potentially interacts with polar residues (e.g., Arginine or Lysine) at the entrance of the active site, although its ionization state at physiological pH requires careful consideration regarding membrane permeability.

Visualization: Molecular Interaction Pathway

Caption: Mechanism of CYP11B2 inhibition via heme coordination and hydrophobic pocket occupation.

Materials and Methods

Reagents and Equipment

-

Test Compound: 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid (Purity >98%).

-

Cell Line: NCI-H295R (ATCC® CRL-2128™). The gold standard for steroidogenesis assays.

-

Culture Media: DMEM:F12 (1:1) supplemented with 2.5% Nu-Serum and 1% ITS+ Premix.

-

Stimulant: Angiotensin II (AngII) or Potassium (

) to upregulate CYP11B2 expression. -

Controls:

-

Positive Control (Non-selective): Ketoconazole or Fadrozole.

-

Selective Control: Osilodrostat (LCI699).

-

-

Detection: LC-MS/MS (Triple Quadrupole).

Compound Preparation Protocol

Objective: Ensure complete solubilization without precipitation, which is critical for the carboxylic acid derivative.

-

Stock Solution (10 mM): Dissolve X mg of the compound in 100% DMSO. Vortex for 2 minutes.

-

Note: If the carboxylic acid creates solubility issues, mild sonication at 37°C is permissible.

-

-

Working Solutions: Serially dilute in serum-free media to achieve final concentrations ranging from 0.1 nM to 10

M. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

NCI-H295R Assay Protocol

Objective: Measure the reduction in Aldosterone (CYP11B2 product) and Cortisol (CYP11B1 product) to determine selectivity.

-

Seeding: Plate NCI-H295R cells at

cells/well in 96-well plates. Incubate for 24 hours to allow attachment. -

Starvation: Replace media with low-serum media for 12 hours to synchronize cells.

-

Treatment:

-

Add 100

L of fresh media containing 10 nM Angiotensin II (to stimulate aldosterone). -

Add 100

L of Test Compound working solutions (in triplicate).

-

-

Incubation: Incubate for 24 hours at 37°C, 5%

. -

Harvest: Collect cell culture supernatant for LC-MS/MS analysis. Store at -80°C if not analyzing immediately.

-

Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced hormone levels are not due to cell death.

LC-MS/MS Detection Parameters

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Transitions (MRM):

-

Aldosterone: 361.2

315.2 -

Cortisol: 363.2

121.1 -

Internal Standard (d4-Aldosterone): 365.2

319.2

-

Data Analysis & Interpretation

Calculation of IC50

Normalize hormone concentrations to the vehicle control (DMSO only = 100% activity). Fit the data to a 4-parameter logistic equation:

Selectivity Factor (SF)

The "Holy Grail" of ASI development is sparing CYP11B1. Calculate the Selectivity Factor as:

-

SF > 50: Highly Selective (Ideal candidate).

-

SF < 10: Poor Selectivity (Risk of adrenal insufficiency).[3]

Expected Data Structure (Example)

| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity Factor | Interpretation |

| Test Compound | 45 | 1200 | 26.6 | Moderate Selectivity |

| Fadrozole | 1.5 | 10 | 6.6 | Potent but Non-selective |

| Osilodrostat | 2.0 | 250 | 125 | Highly Selective |

Experimental Workflow Diagram

Caption: Step-by-step workflow for evaluating aldosterone synthase inhibition.

Expert Insights & Troubleshooting

The "Carboxylic Acid" Factor

The presence of the carboxylic acid group on the imidazole ring (Position 4) is chemically significant.

-

Permeability: At physiological pH (7.4), the acid will be deprotonated (anionic). This may reduce cellular permeability compared to neutral ester analogs.

-

Optimization Tip: If cellular potency is low (

) but enzymatic potency (in cell-free lysate) is high, consider synthesizing the Ethyl Ester or Isopropyl Ester prodrug. Intracellular esterases will cleave the ester to release the active acid.

Substrate Accumulation

Do not rely solely on Aldosterone reduction. Monitor the accumulation of 11-Deoxycorticosterone (DOC) . A pure CYP11B2 inhibitor should cause DOC buildup. If DOC also decreases, you are likely inhibiting upstream enzymes (e.g., CYP21A2), indicating "off-target" toxicity.

Selectivity Windows

The sequence homology between CYP11B1 and CYP11B2 is >93%.[3] The 4-bromobenzyl group is the key discriminator. The bulky bromine atom exploits subtle differences in the I-helix region of the enzymes. Ensure your assay covers a wide concentration range (4-log minimum) to accurately capture the separation between the two IC50 curves.

References

-

CymitQuimica. 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid Product Page (CAS 1439900-42-1).

-

Hakki, T. & Bernhardt, R. (2006). CYP17- and CYP11B-dependent steroid hydroxylases as drug targets. Modern Trends in Endocrinology.

-

Ulmschneider, S. et al. (2005). Synthesis and evaluation of imidazolylmethylenetetrahydronaphthalenes and imidazolylmethyleneindanes: potent inhibitors of aldosterone synthase.[4] Journal of Medicinal Chemistry.

-

Rainey, W. E. et al. (1994). The NCI-H295 cell line: a pluripotent model for human adrenocortical studies. Molecular and Cellular Endocrinology.

-

Schumacher, J. D. et al. (2013). Aldosterone Synthase Inhibition for the Treatment of Hypertension and Target Organ Damage. Current Hypertension Reports.

Sources

- 1. WO2016014736A1 - Aldosterone synthase inhibitors - Google Patents [patents.google.com]

- 2. EP2507234B1 - Imidazole derivatives as aldosterone synthase inhibitors - Google Patents [patents.google.com]

- 3. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of imidazolylmethylenetetrahydronaphthalenes and imidazolylmethyleneindanes: potent inhibitors of aldosterone synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Throughput Screening of CYP121 Inhibitors Using 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic Acid

I. Executive Summary

This document provides a comprehensive guide for the screening and characterization of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid as a potential inhibitor of CYP121, an essential cytochrome P450 enzyme from Mycobacterium tuberculosis (Mtb). The provided protocols are designed for a high-throughput format and are grounded in established principles of enzyme kinetics and cytochrome P450 biochemistry. This application note will detail the scientific rationale, a step-by-step experimental protocol, data analysis, and troubleshooting, enabling researchers to reliably assess the inhibitory potential of the specified compound and its analogs.

II. Introduction: The Critical Role of CYP121 in Mycobacterium tuberculosis